molecular formula C13H19NO6 B5548285 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide CAS No. 288154-97-2

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide

Cat. No. B5548285
CAS RN: 288154-97-2
M. Wt: 285.29 g/mol
InChI Key: ZNZYSWNACGYNSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds involves reactions between specific benzoyl chlorides or benzoic acids with amino alcohols. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a similar structure, is synthesized from 3-methylbenzoyl chloride or 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, characterized by various spectroscopic methods (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, is determined through single crystal X-ray diffraction and DFT calculations, revealing the impact of intermolecular interactions on molecular geometry (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Certain N-hydroxymethyl compounds, including benzamides, undergo metabolic conversions to form N-(hydroxymethyl) compounds, demonstrating the stability and reactivity of the N-hydroxymethyl functional group (D. Ross et al., 1983).

Physical Properties Analysis

The physical properties of compounds like 2-(hydroxymethyl)-1,3-propanediol and N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide have been characterized, revealing their crystalline structure and hydrogen-bonding capabilities, which contribute to their physical stability and interactions (C. Fernandes et al., 2002).

Chemical Properties Analysis

The chemical properties of related benzamide compounds are influenced by their molecular structure, as seen in the efficient synthesis and transformation of bis(N-arylbenzamide) selenides into hypervalent spirodiazaselenuranes, showcasing their reactivity and potential for forming complex structures (Rahul Kadu et al., 2019).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide and its derivatives have been synthesized and characterized for various applications in scientific research. The synthesis of similar compounds has led to the development of materials with potential applications in materials science, such as the synthesis of nano-structured ceria (CeO2) via thermal decomposition of metal-organic complexes. This process involves complex formation with ligands that bear structural similarities to this compound, demonstrating the compound's relevance in creating advanced materials (Veranitisagul et al., 2011).

Antioxidant and Anticancer Activities

Compounds structurally related to this compound have been explored for their biological activities, including antioxidant and anticancer properties. Transition metal complexes with polydentate ligands, which are similar in structure to this compound, have shown potent anticancer activities against human breast and hepatocarcinoma cell lines. These studies highlight the potential therapeutic applications of compounds related to this compound in treating cancer (El-Boraey & El-Salamony, 2018).

Polymer Science and Dental Applications

In polymer science, derivatives similar to this compound have been utilized in the synthesis and photopolymerization of dental resins. For instance, N,N'-dimethyl-N,N'-di(methacryloxyethyl)-1,6-hexanediamine, a compound with functional groups resembling those in this compound, was synthesized for use in dental restorations. This demonstrates the compound's relevance in developing polymer-based materials for healthcare applications (Nie & Bowman, 2002).

Safety and Hazards

As for the safety and hazards associated with “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide”, it’s important to note that Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-19-10-4-3-9(5-11(10)20-2)12(18)14-13(6-15,7-16)8-17/h3-5,15-17H,6-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZYSWNACGYNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(CO)(CO)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288154-97-2
Record name N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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